Cas no 65646-26-6 (Moupinamide)

Moupinamide structure
Productnaam:Moupinamide
Moupinamide Chemische en fysische eigenschappen
Naam en identificatie
-
- feruloyltyramine
- N-feruloyltyramine
- N-trans-Feruloyltyramine
- Moupinamide
- trans-N-Feruloyltyramine
- (e)-n-feruloyltyramine
- (E)-3-(4-hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- feruloyl tyramine
- Alfrutamide
- cis-N-Feruloyltyramine
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- N-Transferuloyl Tyramine
- N-Trans-Feruloyl Tyramine
- N-[(E)-feruloyl]tyramine
- MEGxp0_000693
- SCHEMBL1675910
- FT-0775785
- N-feruloyltyramine; Moupinamide
- 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-propenamide
- Moupinamide, >=95% (LC/MS-ELSD)
- NCGC00169550-01
- ACon1_001233
- (E)-3-(4-Hydroxy-3-methoxy-phenyl)-N-[2-(4-hydroxy-phenyl)-ethyl]-acrylamide
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-propenamide
- 640235-90-1
- 66648-43-9
- F17679
- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2E)-
- N-trans-Feruloyltramine
- 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-
- DA-66261
- CS-0022611
- CHEMBL206555
- CHEBI:17818
- (2,3)trans-N-(p-Hydroxyphenethyl)ferulamide
- (E)-Feruloyltyramine
- HY-N2410
- N-E-FERULOYL TYRAMINE
- BRD-K98045316-001-01-0
- WC99S6JM5Y
- N-P-TRANS-HYDROXYPHENETHYL FERULAMINE
- C02717
- (E)-3-(4-HYDROXY-3-METHOXYPHENYL)-N-(4-HYDROXYPHENETHYL)ACRYLAMIDE
- AKOS025287596
- N-FERYROYLTYRAMINE
- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- UNII-WC99S6JM5Y
- DA-73339
- Q27102643
- DTXSID30904143
- MFCD17214811
- 65646-26-6
- MS-24583
-
- Inchi: 1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+
- InChI-sleutel: NPNNKDMSXVRADT-WEVVVXLNSA-N
- LACHT: O(C)C1=C(C=CC(=C1)/C=C/C(NCCC1C=CC(=CC=1)O)=O)O
Berekende eigenschappen
- Exacte massa: 313.13140809g/mol
- Monoisotopische massa: 313.13140809g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 391
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 2.1
- Topologisch pooloppervlak: 78.8
Moupinamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH33871-5mg |
feruloyltyramine |
65646-26-6 | ≥98% | 5mg |
$510.00 | 2024-04-19 |
65646-26-6 (Moupinamide) Gerelateerde producten
- 14791-99-2(Tin(II)ethoxide)
- 1019480-19-3(1-2-(tert-Butylsulfanyl)-5-fluorophenylethan-1-one)
- 1895510-39-0(1-1-(2,5-difluoro-4-methylphenyl)cyclopropylethan-1-amine)
- 1807215-33-3(Methyl 2-chloro-4-cyanopyridine-5-acetate)
- 337501-97-0(<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide)
- 1176306-10-7(Alamandine)
- 115053-22-0(2-Methyl-1H-imidazol-1-amine)
- 2460750-27-8(Lithium;2,6-dimethoxypyridine-3-sulfinate)
- 1308650-32-9(4-chloro-2-methoxy-1-methyl-1H-imidazole-5-carbaldehyde)
- 342816-22-2(Benzonitrile, 2-(aminomethyl)-4-methoxy-)
Aanbevolen leveranciers
atkchemica
(CAS:65646-26-6)Moupinamide

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek